2.5-Fold In Vivo Efficacy Advantage of Heratomol Over 6-Hydroxyangelicin in Phenylephrine-Stimulated Rat Urination Model
In a direct head-to-head in vivo comparison, Heratomol (identified as Compound 2 in the patent) exhibited a 2.5-fold greater reduction in phenylephrine-stimulated urination frequency compared to its close structural analog 6-hydroxyangelicin (identified as Compound 1). Both compounds were administered intravenously at equivalent doses of 0.01 mg/kg [1].
| Evidence Dimension | Reduction in phenylephrine-stimulated urination frequency |
|---|---|
| Target Compound Data | 2.5-fold reduction at 0.01 mg/kg i.v. |
| Comparator Or Baseline | 6-hydroxyangelicin: 1.0-fold reduction at 0.01 mg/kg i.v. (baseline effect set to 1.0) |
| Quantified Difference | 2.5× greater efficacy |
| Conditions | Phenylephrine-stimulated rat urination model; intravenous administration at 0.01 mg/kg |
Why This Matters
For researchers investigating urological pharmacology or screening anti-diuretic compounds, this direct in vivo comparative data provides a quantifiable basis for selecting Heratomol over its closest analog, as it demonstrates 2.5× greater functional activity in a whole-animal disease-relevant model.
- [1] AU2013293488. Pharmaceutical formulation for reducing frequency of urination and method of use thereof. Comparative Example 2, Table 1. Filed June 28, 2013. View Source
